2-(Isonicotinamido)-5-methylbenzoic acid
Description
Chemical Structure and Properties
2-(Isonicotinamido)-5-methylbenzoic acid (CAS 946358-60-7) is a benzoic acid derivative featuring a 5-methyl substituent on the aromatic ring and an isonicotinamido group (-NH-C(O)-C5H4N) at the 2-position (Figure 1). Its molecular formula is C14H12N2O3, with a molecular weight of 256.26 g/mol. Predicted physical properties include a density of 1.346 g/cm³, boiling point of 373.8°C, and acidity (pKa) of 3.26 .
Characterization typically involves 1H/13C NMR, HPLC (purity >95%), and HRMS for structural confirmation .
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-methyl-2-(pyridine-4-carbonylamino)benzoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9-2-3-12(11(8-9)14(18)19)16-13(17)10-4-6-15-7-5-10/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
KFUPCISHLGMGBU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoic Acid Backbone
The 5-methylbenzoic acid scaffold is versatile, with modifications at the 2-position leading to diverse biological activities. Key comparisons include:
Key Observations :
Synthetic Efficiency :
- The 3-bromobenzamido derivative (97% yield) demonstrates high synthetic efficiency compared to carboxymethyl analogs (80–100%) .
- Natural derivatives (e.g., glucosides) are isolated from plants, bypassing synthetic challenges but limiting scalability .
Bromobenzamido Group: The electron-withdrawing bromine atom may stabilize intermediates during cyclization reactions, as seen in CDK9 inhibitor synthesis . Carboxymethyl Group: Facilitates anhydride formation (e.g., 5-methylhomophthalic anhydride) via reflux in acetyl chloride .
Anticancer Agents :
- Quinazolinone Derivatives: Synthesized from 2-amino-5-methylbenzoic acid, these compounds show cytotoxicity against colorectal cancer (HCT116) and melanoma (WM-266-4) cell lines .
Physicochemical Properties
Table 2: Physical Properties
Key Observations :
- The isonicotinamido group may enhance solubility in polar solvents due to the pyridine ring’s polarity.
- Higher melting points (e.g., 210–214°C for 9b) correlate with crystalline stability in thiazolyl derivatives .
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